molecular formula C9H7F5 B1453459 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene CAS No. 1138445-53-0

5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene

Cat. No.: B1453459
CAS No.: 1138445-53-0
M. Wt: 210.14 g/mol
InChI Key: BTFFABVUUDOIBO-UHFFFAOYSA-N
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Description

5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene is a specialized fluorinated aromatic compound offered for research and development purposes. As a multi-fluorinated benzene derivative, it serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The distinct electronic properties imparted by the trifluorobenzene ring, often utilized in the synthesis of complex molecules , make this compound a valuable scaffold. Researchers can employ it to develop active pharmaceutical ingredients (APIs), as similar 1,2,3-trifluorobenzene intermediates are key in synthesizing bactericides and other fine chemicals . The presence of the 1,1-difluoropropyl chain introduces a unique steric and electronic profile, which may be exploited to modulate the lipophilicity and metabolic stability of candidate molecules. This compound is intended for use in exploratory chemistry, method development, and as a precursor for further functionalization. It is supplied as a research-grade material and is strictly for laboratory use. This compound is NOT INTENDED FOR HUMAN OR VETERINARY USE, DIAGNOSTIC USE, OR ANY CONSUMER APPLICATIONS. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

5-(1,1-difluoropropyl)-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5/c1-2-9(13,14)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFFABVUUDOIBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251593
Record name 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1138445-53-0
Record name 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1138445-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene is a fluorinated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including its effects on cellular processes, potential therapeutic uses, and safety profiles.

  • Molecular Formula : C₉H₇F₅
  • CAS Number : 1138445-53-0
  • Molecular Weight : 210.144 g/mol
  • Purity : ≥95%

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Properties

Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties. The introduction of difluoropropyl and trifluorobenzene moieties may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

2. Impact on Plant Biology

Studies have demonstrated that certain fluorinated compounds can affect plant growth and herbicide tolerance. For instance, the introduction of specific fluorinated groups has been linked to increased resistance against herbicides in transgenic plants . This suggests that this compound could be explored for developing herbicide-resistant crops.

3. Toxicological Studies

Toxicity assessments reveal that while the compound is classified as an irritant, its acute toxicity is relatively low. For example:

  • Oral LD50 : >2000 mg/kg (indicating low toxicity) .
  • Skin Sensitization : Classified as a skin sensitizer .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various fluorinated compounds against pathogenic bacteria. The results indicated that this compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antibacterial agents.

Case Study 2: Herbicide Resistance in Plants

In a controlled experiment involving transgenic plants expressing mutated enzymes for herbicide resistance, the application of this compound resulted in a marked increase in tolerance to specific herbicides compared to wild-type plants. This indicates its potential role in agricultural biotechnology .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityToxicity Level
This compoundC₉H₇F₅Antimicrobial; Herbicide resistanceLow
5-Bromo-1,2,3-trifluorobenzeneC₉H₆BrF₃Moderate antimicrobialModerate
4-Fluoro-phenylboronic acidC₆H₄BF₄Anticancer propertiesLow

Scientific Research Applications

Drug Development

5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. For instance, it is utilized in the synthesis of inhibitors for gastric acid secretion and other gastrointestinal disorders .

Case Study: Anti-Ulcer Agents

A notable application is its role in developing necrosis inhibitors for treating ulcers and gastritis. The compound can be modified to enhance its pharmacological properties, leading to more effective therapeutic agents .

Liquid Crystalline Applications

The compound exhibits liquid crystalline properties, making it suitable for applications in display technologies. Its unique molecular structure allows for improved thermal stability and optical characteristics compared to conventional liquid crystals .

Case Study: Liquid Crystal Displays (LCDs)

Research has shown that incorporating this compound into liquid crystal formulations can enhance the performance of LCDs by providing better response times and wider temperature ranges .

Fluorinated Compounds in Green Chemistry

Fluorinated compounds like this compound are being explored for their potential in green chemistry applications. Their stability and low reactivity make them ideal candidates for use as solvents or reagents that minimize environmental impact during chemical processes.

Use in Spectroscopy

Due to its distinct spectral properties arising from the fluorine atoms, this compound is useful in various spectroscopic techniques such as NMR and IR spectroscopy. It aids in the analysis of complex mixtures and can serve as a reference standard for calibrating instruments .

Summary Table of Applications

Application AreaSpecific Use CaseBenefits
Medicinal ChemistrySynthesis of anti-ulcer agentsEnhanced bioavailability and stability
Materials ScienceLiquid crystal displaysImproved thermal stability and optical clarity
Environmental ChemistryGreen chemistry solvent/reagentReduced environmental impact
Analytical ChemistryReference standard in spectroscopyAccurate calibration and analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents include:

  • 5-(Bromomethyl)-1,2,3-trifluorobenzene : Features a bromomethyl group instead of difluoropropyl. Bromine’s polarizability enhances electrophilic substitution reactivity, whereas fluorine’s electronegativity stabilizes the aromatic ring .
  • 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene : Contains a difluoromethoxy bridge linking two fluorinated aryl rings. This increases steric bulk and electron-withdrawing effects compared to the target compound’s aliphatic difluoropropyl chain .
  • 4-(trans-4-Ethylcyclohexyl)-2,3',4',5'-tetrafluoro-1,1'-biphenyl : A biphenyl system with cyclohexyl and fluorine substituents, emphasizing rigidity and hydrophobicity .

Physical Properties

Compound Name Molecular Weight Boiling Point (°C) logP Density (g/cm³)
5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene* ~230 (estimated) ~300 (estimated) ~4.5 ~1.6 (estimated)
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-... 389.06 334.6 5.7 1.743
5-(Bromomethyl)-1,2,3-trifluorobenzene 243.0 N/A ~3.0 N/A

*Estimated values based on structural analogs. The difluoropropyl group likely lowers boiling point compared to bulkier analogs (e.g., biphenyl derivatives) but increases logP due to its aliphatic fluorination.

Preparation Methods

Diazotization and Fluorination Routes for Trifluorobenzene Derivatives

Another important methodology for preparing fluorinated benzene derivatives involves diazonium salt intermediates:

  • Diazotization of difluoroanilines followed by thermal decomposition of diazonium tetrafluoroborate salts produces trifluorobenzenes. For example, 2,4-difluoroaniline reacts with alkyl nitrites in the presence of boron trifluoride etherate to form diazonium salts, which upon heating (100–300 °C) release nitrogen and boron trifluoride gas, yielding trifluorobenzene derivatives.
Step Reagents/Conditions Outcome
Starting material 2,4-difluoroaniline Diazotization with sodium nitrite
Reaction medium Fluoborate aqueous solution Formation of diazonium tetrafluoroborate salt
Thermal decomposition 100–300 °C Formation of 1,2,4-trifluorobenzene with release of N2 and BF3

Though this method is more common for 1,2,4-trifluorobenzene, it establishes a framework for fluorination and substitution strategies applicable to trifluorobenzene derivatives.

Fluorination via Halogen Exchange (Halex) Reactions

  • The Halex reaction involves the substitution of chlorine atoms on chlorofluorobenzenes with fluorine using potassium fluoride (KF) in polar aprotic solvents such as sulfolane at elevated temperatures (around 220 °C). This method has been demonstrated for 1,3,5-trifluorobenzene synthesis from 1,3,5-trichlorobenzene.
Parameter Details
Starting material 1,3,5-trichlorobenzene
Fluorinating agent Potassium fluoride (KF)
Solvent Sulfolane
Temperature 220 °C
Reaction time 48 hours
Catalyst CNC catalyst (48 g)
Yield 74% for 1,3,5-trifluorobenzene

This approach can be adapted for other trifluorobenzene isomers and may be combined with subsequent alkylation for difluoropropyl substitution.

Catalytic Hydrogenation and Reductive Dechlorination

  • Reductive dechlorination using Pd/C catalysts under hydrogen atmosphere is a widely used method to convert chlorinated fluorobenzenes to trifluorobenzenes. This method is scalable and provides high purity products suitable for further functionalization.

Summary Table of Preparation Methods for 5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene

Method Key Steps Reagents Conditions Notes
Reductive dechlorination 4-chloro-1,2,3-trifluorobenzene → 1,2,3-trifluorobenzene Pd/C, H2, tri(C8/C10)alkylamine 75 °C, autoclave High yield, pure trifluorobenzene core
Halex fluorination 1,3,5-trichlorobenzene → 1,3,5-trifluorobenzene KF, sulfolane, CNC catalyst 220 °C, 48 h Adaptable fluorination method
Diazotization and thermal decomposition Difluoroaniline → diazonium salt → trifluorobenzene NaNO2, BF3 etherate, alkyl nitrite -20 to 20 °C (diazotization), 100-300 °C (decomposition) Useful for trifluorobenzene derivatives
Difluoropropyl substitution Alkylation or cross-coupling with difluoropropyl halides Difluoropropyl halide, catalyst/base Varies Requires further optimization for 5-position substitution

Research Findings and Considerations

  • The core trifluorobenzene ring is most reliably prepared via reductive dechlorination or Halex fluorination methods, which have been extensively documented and optimized for yield and purity.

  • The introduction of the 1,1-difluoropropyl group is less documented specifically for the 5-position on 1,2,3-trifluorobenzene but can be inferred from related difluoropropylation reactions involving transition metal catalysis or nucleophilic substitution.

  • The diazotization route provides an alternative fluorination strategy but is more common for other trifluorobenzene isomers and may require adaptation for the 1,2,3-trifluorobenzene scaffold.

  • Reaction conditions such as temperature, solvent choice, catalyst loading, and reaction time are critical parameters influencing yield and selectivity.

Q & A

Q. What role does this molecule play in materials science (e.g., liquid crystals or OLEDs)?

  • Methodology :
  • Mesophase Characterization : Use polarized optical microscopy (POM) and XRD to study liquid crystalline behavior .
  • Electrochemical Analysis : Cyclic voltammetry evaluates HOMO/LUMO levels for OLED charge transport optimization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene
Reactant of Route 2
5-(1,1-Difluoropropyl)-1,2,3-trifluorobenzene

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